![molecular formula C20H16F2N4OS B2508330 2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894026-17-6](/img/structure/B2508330.png)
2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with multiple functional groups. It contains a thiazolo[3,2-b][1,2,4]triazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms. This type of compound is often found in pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole ring and the introduction of the fluorophenyl groups. A similar compound, 2-(4-fluorophenyl)thiophene, has been synthesized via a palladium-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl groups and the thiazolo[3,2-b][1,2,4]triazole ring would likely have a significant impact on its shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiazolo[3,2-b][1,2,4]triazole ring and the fluorophenyl groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl groups and the thiazolo[3,2-b][1,2,4]triazole ring could affect its solubility, stability, and reactivity .Scientific Research Applications
Chemical Formula: C12H8FN3O2S\text{Chemical Formula: } C_{12}H_8FN_3O_2S Chemical Formula: C12H8FN3O2S
Molecular Weight: 277.28 g/mol\text{Molecular Weight: } 277.28 \, \text{g/mol} Molecular Weight: 277.28g/mol
CAS Number: 1437434−98−4\text{CAS Number: } 1437434-98-4 CAS Number: 1437434−98−4
Anticancer Properties
This compound has drawn attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further investigations are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
Anti-Inflammatory Activity
Studies suggest that this compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for developing novel anti-inflammatory drugs. Researchers have investigated its impact on cytokine production, NF-κB signaling, and COX-2 expression .
Antimicrobial Potential
The thiazolo-triazole scaffold in this compound has attracted interest for its antimicrobial activity. It has been evaluated against bacterial strains, including both Gram-positive and Gram-negative bacteria. Researchers are exploring its potential as an alternative to existing antibiotics .
Neuroprotective Effects
Preclinical studies indicate that this compound may have neuroprotective properties. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Investigations are ongoing to validate its neuroprotective mechanisms and assess its therapeutic relevance in neurodegenerative diseases .
Antiviral Applications
Researchers have investigated the antiviral potential of this compound against certain viruses. Preliminary data suggest activity against specific viral strains, but further studies are necessary to determine its efficacy and safety profiles .
Chemical Biology and Drug Design
Given its unique structure, this compound serves as an interesting scaffold for chemical biology and drug design. Medicinal chemists explore modifications to enhance its bioactivity, selectivity, and pharmacokinetic properties. Rational design efforts aim to optimize its therapeutic potential .
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4OS/c21-15-5-1-13(2-6-15)11-18(27)23-10-9-17-12-28-20-24-19(25-26(17)20)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXXPJDFORXJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

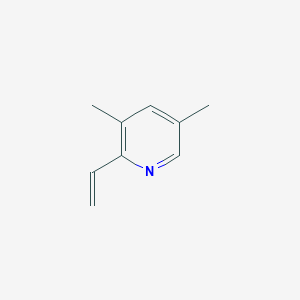
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)
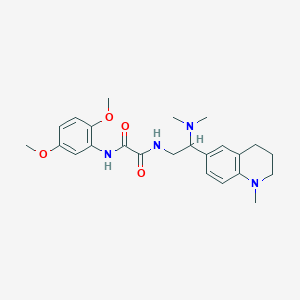
![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)
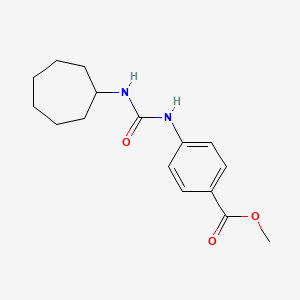

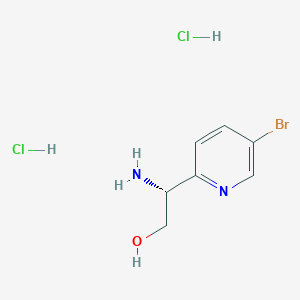
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)
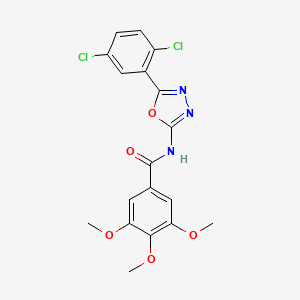
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)